Ethyl 3-[2-(4-chloroanilino)-2-oxoethoxy]pyrido[1,2-a]indole-10-carboxylate
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Overview
Description
Ethyl 3-[2-(4-chloroanilino)-2-oxoethoxy]pyrido[1,2-a]indole-10-carboxylate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[2-(4-chloroanilino)-2-oxoethoxy]pyrido[1,2-a]indole-10-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrido[1,2-a]indole Core: This can be achieved through a Fischer indole synthesis, where a phenylhydrazine derivative reacts with a suitable ketone under acidic conditions to form the indole ring system.
Introduction of the 4-Chloroanilino Group: This step involves the nucleophilic substitution of a chloroaniline derivative onto the indole core, often facilitated by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Esterification: The final step is the esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and product isolation can also enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the ethoxy group, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the carbonyl group in the ethoxy chain, using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chloroanilino group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Potassium carbonate (K2CO3), dimethylformamide (DMF)
Major Products
Oxidation: Formation of N-oxide derivatives or hydroxylated products.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
Ethyl 3-[2-(4-chloroanilino)-2-oxoethoxy]pyrido[1,2-a]indole-10-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific chemical properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of Ethyl 3-[2-(4-chloroanilino)-2-oxoethoxy]pyrido[1,2-a]indole-10-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s indole core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological pathways. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to receptor sites, thereby affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole core but different functional groups.
4-Chloroindole: Shares the chloro substituent but lacks the complex ester and anilino groups.
Ethyl indole-3-carboxylate: Similar ester functionality but without the additional substituents on the indole ring.
Uniqueness
Ethyl 3-[2-(4-chloroanilino)-2-oxoethoxy]pyrido[1,2-a]indole-10-carboxylate is unique due to its combination of a pyrido[1,2-a]indole core with an ethyl ester and a 4-chloroanilino group. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
ethyl 3-[2-(4-chloroanilino)-2-oxoethoxy]pyrido[1,2-a]indole-10-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O4/c1-2-29-23(28)22-18-11-10-17(13-20(18)26-12-4-3-5-19(22)26)30-14-21(27)25-16-8-6-15(24)7-9-16/h3-13H,2,14H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRNTWJKIXURABO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=CN2C3=C1C=CC(=C3)OCC(=O)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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